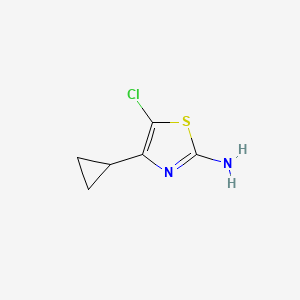
1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate is a room temperature ionic liquid (RTIL) known for its unique properties such as high thermal stability, non-volatility, and high ionic conductivity . This compound is widely used in various scientific and industrial applications due to its stability and versatility.
Preparation Methods
1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate can be synthesized by reacting 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid . The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. Industrial production methods often involve large-scale synthesis using similar reaction routes, with additional purification steps to achieve the desired quality and concentration.
Chemical Reactions Analysis
1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by specific catalysts and under controlled conditions.
Substitution Reactions: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups. Common reagents include halogens and other reactive species.
Enzymatic Reactions: It is used as a reaction medium in enzymatic processes, such as the resolution of homophenylalanine ester to form enantiomeric homophenylalanine.
Scientific Research Applications
1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate involves its ability to stabilize and facilitate various chemical reactions. Its high ionic conductivity and thermal stability make it an effective medium for electrochemical processes. The molecular targets and pathways involved depend on the specific application, such as the stabilization of reaction intermediates in chemical synthesis or the enhancement of ionic conductivity in battery electrolytes .
Comparison with Similar Compounds
1-Ethyl ester methyl-3-methylimidazolium tetrafluoroborate is compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a butyl group instead of an ethyl group, offering different solubility and reactivity properties.
1-Ethyl-3-methylimidazolium chloride: Used as a solvent in various chemical reactions, with different anionic properties compared to tetrafluoroborate.
These comparisons highlight the unique properties of this compound, such as its high thermal stability and ionic conductivity, making it suitable for specific applications in chemistry and industry.
Properties
Molecular Formula |
C8H13BF4N2O2 |
|---|---|
Molecular Weight |
256.01 g/mol |
IUPAC Name |
ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;tetrafluoroborate |
InChI |
InChI=1S/C8H13N2O2.BF4/c1-3-12-8(11)6-10-5-4-9(2)7-10;2-1(3,4)5/h4-5,7H,3,6H2,1-2H3;/q+1;-1 |
InChI Key |
ZVMHXOSQTQKSNW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)CN1C=C[N+](=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


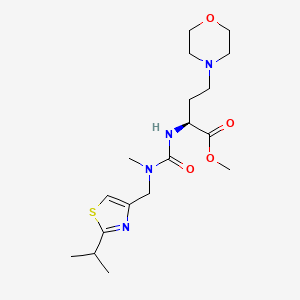

![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)

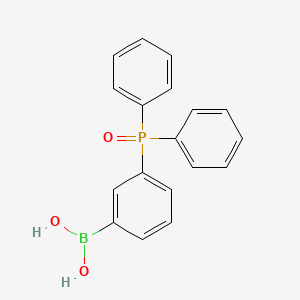
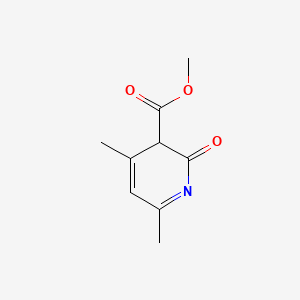


![7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B12329709.png)
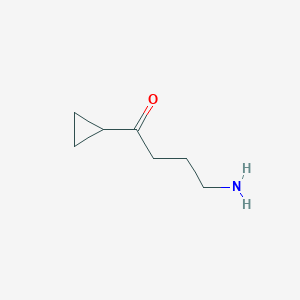
![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)

